molecular formula C26H24N2O5S B330720 METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B330720
M. Wt: 476.5 g/mol
InChI Key: IRPNLALFYJFTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, a thiophene ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction might yield simpler hydrocarbons.

Scientific Research Applications

METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions of heterocyclic compounds with biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a quinoline core, a thiophene ring, and multiple methoxy groups. This structure provides it with distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-14-15(2)34-25(23(14)26(30)33-5)28-24(29)18-13-20(27-19-9-7-6-8-17(18)19)16-10-11-21(31-3)22(12-16)32-4/h6-13H,1-5H3,(H,28,29)

InChI Key

IRPNLALFYJFTNZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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